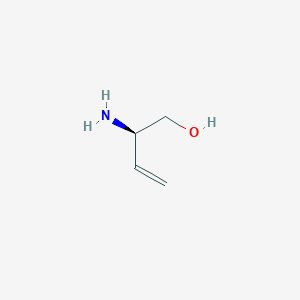

(R)-2-Aminobut-3-en-1-ol

Description

Contextual Significance as a Chiral Building Block

The significance of (R)-2-Aminobut-3-en-1-ol lies in its role as a chiral building block. Chiral building blocks are enantiomerically enriched compounds used as starting materials for the synthesis of more complex, single-enantiomer products, a critical requirement in the pharmaceutical industry. researchgate.netkirj.ee The value of this compound stems from its dense and versatile functionality. The primary amine and primary alcohol can be selectively protected or functionalized, and the vinyl group can participate in a wide array of reactions, including oxidation, reduction, epoxidation, dihydroxylation, and olefin metathesis. google.comnih.gov

This compound is structurally related to vinylglycine, the simplest α-vinyl amino acid, which is a versatile building block for constructing unnatural amino acids and the core of natural products like the mitomycins. google.comnih.gov The ability to access either the (R) or (S) enantiomer of such building blocks is crucial for synthetic campaigns. For instance, while the (S)-enantiomer of the antiepileptic drug Vigabatrin is the pharmacologically active form, access to both enantiomers is often necessary for structure-activity relationship studies. nih.gov The synthesis of such chiral molecules often relies on starting materials from the "chiral pool," which includes abundant natural products like amino acids and carbohydrates, or on asymmetric synthetic methods. nih.govkirj.ee

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-aminobut-3-en-1-ol |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Solid (for hydrochloride salt) |

| Chirality | (R) |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Alkene (C=C) |

| InChI Key | RKBAYXYCMQLBCZ-SCSAIBSYSA-N |

Data sourced from commercial supplier information. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its structural analogs primarily focuses on its application in stereoselective synthesis. Its utility as a precursor for more complex and biologically significant molecules is a central theme. A key research trajectory is its use in the synthesis of important pharmaceutical agents. For example, a practical, one-step synthesis of a protected form of vinylglycinol has been developed, which then serves as a key intermediate in short, efficient syntheses of the antiepileptic drug Vigabatrin and the antibiotic Ethambutol. acs.org This demonstrates a direct pathway from a simple, four-carbon chiral building block to established medicines.

Another significant area of research is the development of novel synthetic methodologies that utilize the unique reactivity of this scaffold. The vinyl group is a particularly attractive handle for chemical manipulation. For instance, methods like the Heck coupling have been used on protected vinylglycine derivatives to create a variety of chain-extended β,γ-unsaturated amino acids. nih.gov Furthermore, the development of stereoselective synthetic routes to chiral amino alcohols is a major research focus. These routes include biocatalytic approaches using enzymes like transaminases and chemical methods such as asymmetric allylic alkylation. acs.orgbeilstein-journals.org

The synthesis of chiral heterocycles is another important application. The functional groups of this compound are perfectly poised for cyclization reactions to form substituted pyrrolidines, oxazolidines, and other heterocyclic systems that are prevalent in natural products and medicinal compounds. beilstein-journals.org For example, N-allyl-L-α-vinylglycinol has been used in ring-closing olefin metathesis to create hydroxypyrrolidines. nih.gov The stereoselective synthesis of 2-amino-1,3-diols, which are structurally related, is also an area of intense investigation due to their presence in biologically active molecules like the immunosuppressant FTY720 (fingolimod). beilstein-journals.orgjyu.fi

The table below highlights key research findings related to vinylglycinol and its derivatives.

| Research Area | Key Finding/Application | Relevant Compound(s) |

| Pharmaceutical Synthesis | A dynamic kinetic asymmetric transformation (DYKAT) enables a practical synthesis of protected vinylglycinol. | Vigabatrin, Ethambutol |

| Pharmaceutical Synthesis | The (S)-enantiomer of Vigabatrin is the active form, highlighting the need for enantiomerically pure precursors. | (S)-Vigabatrin |

| Methodology Development | Synthesis of L-α-vinylglycine from L-homoserine lactone showcases a route to the parent amino acid. | L-α-vinylglycine, L-homoserine lactone |

| Methodology Development | Stereoselective synthesis of vinylglycine derivatives can be achieved from serine using organocopper reagents. rsc.org | (E)-vinylglycines, (R)-Serine |

| Heterocycle Synthesis | Ring-closing metathesis of an N-allyl-L-α-vinylglycinol derivative is used to synthesize hydroxypyrrolidines. nih.gov | Hydroxypyrrolidines |

This table summarizes findings from various research articles. nih.govnih.govacs.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminobut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYXYCMQLBCZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of R 2 Aminobut 3 En 1 Ol

Asymmetric Synthetic Methodologies for (R)-2-Aminobut-3-en-1-ol

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through several distinct strategies. These methodologies can be broadly categorized into enantioselective total synthesis, approaches mediated by chiral auxiliaries, and catalytic asymmetric transformations, including metal-catalyzed and enzyme-catalyzed reactions.

Enantioselective total synthesis aims to construct the target molecule from achiral or simpler chiral precursors, establishing the desired stereochemistry through a strategically planned reaction sequence. A highly efficient and widely recognized enantioselective synthesis of this compound is the dynamic kinetic asymmetric transformation (DYKAT) of butadiene monoepoxide. researchgate.netmdpi.com

Developed by Trost and coworkers, this approach utilizes a palladium catalyst with a specially designed chiral ligand to react with racemic butadiene monoepoxide. researchgate.net In this process, the palladium catalyst selectively forms a π-allyl intermediate, and the chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack. Using phthalimide (B116566) as a nitrogen source, the reaction proceeds with high regioselectivity and enantioselectivity to afford the protected (S)-2-phthalimido-3-buten-1-ol. mdpi.com The (R)-enantiomer can be similarly accessed by switching the enantiomer of the chiral ligand. This method is notable for its atom economy and for converting an entire racemic starting material into a single desired enantiomer of the product. researchgate.netwikipedia.org The protected amino alcohol is then deprotected in subsequent steps to yield the final this compound. mdpi.com

Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govyoutube.commdpi.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

A classic strategy adaptable for the synthesis of this compound is the Schöllkopf bis-lactim ether method. wikipedia.org This method traditionally synthesizes chiral alpha-amino acids. The process begins with the formation of a cyclic dipeptide (a diketopiperazine) from glycine (B1666218) and a chiral auxiliary, typically (R)-valine. This is converted to a bis-lactim ether. wikipedia.org Deprotonation at the glycine unit creates a nucleophilic center, where the bulky isopropyl group of the valine auxiliary sterically shields one face of the molecule. wikipedia.org

For the synthesis of a vinylglycine precursor, an electrophile that can introduce a vinyl group, such as acrolein, is used. researchgate.net The stereocontrolled alkylation reaction sets the desired (R)-stereochemistry at the alpha-carbon. Subsequent acidic hydrolysis cleaves the bis-lactim ether, releasing the methyl ester of the desired (R)-vinylglycine and the chiral auxiliary. wikipedia.org The resulting (R)-vinylglycine methyl ester can then be reduced to furnish this compound. This approach provides high diastereoselectivity, typically yielding products with an enantiomeric excess of over 95%. wikipedia.org

Catalytic asymmetric transformations are highly sought after for their efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, both transition-metal catalysis and enzymatic methods have proven effective.

The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The aforementioned Trost synthesis of vinylglycinol from butadiene monoepoxide is a premier example of a Pd-AAA reaction applied in a dynamic kinetic asymmetric transformation (DYKAT). researchgate.netmdpi.com

The reaction is catalyzed by a Pd(0) complex, which coordinates to the alkene of the epoxide. Ring-opening of the epoxide leads to the formation of a π-allylpalladium intermediate. The key to the asymmetry is the use of a chiral ligand that creates a chiral pocket around the metal center. This ligand differentiates the two enantiomers of the racemic starting material and controls the stereochemistry of the nucleophilic attack. The use of phthalimide as the nucleophile results in a highly regio- and stereoselective amination, yielding the protected amino alcohol. mdpi.com

| Catalyst Precursor | Chiral Ligand | Nucleophile | Solvent | Yield (%) | ee (%) |

| [Pd₂(dba)₃] | Trost Ligand (R,R) | Phthalimide | CH₂Cl₂ | 98 | 98 |

| [Pd₂(dba)₃] | Trost Ligand (S,S) | Phthalimide | CH₂Cl₂ | 98 | 98 |

Table 1: Representative data for the Pd-catalyzed asymmetric allylic amination of butadiene monoepoxide. The enantiomer of the product is determined by the enantiomer of the ligand used. Data sourced from findings by Trost et al. researchgate.netmdpi.com

While palladium catalysis is well-established for this transformation, research into nickel-catalyzed asymmetric allylic aminations has also been explored as an alternative. Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium. Reports have shown the feasibility of Ni(0)-mediated allylic amination for the synthesis of vinylglycine derivatives. mdpi.com These methods often involve the use of N-protected-4-vinyloxazolin-2-one intermediates. mdpi.com

Furthermore, nickel-catalyzed three-component coupling reactions of alkenes, aldehydes, and amines have been developed to provide direct access to allylic amines. caltech.edu Preliminary studies on asymmetric versions of these reactions using chiral phosphoramidite (B1245037) ligands have shown promise, achieving moderate enantioselectivities (up to 48% ee). caltech.edu However, for the specific, highly enantioselective synthesis of this compound, nickel-catalyzed methods are currently less developed and less efficient than the corresponding palladium-catalyzed systems. nih.govnih.gov

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. This method utilizes the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. nih.gov For the preparation of this compound, the kinetic resolution of the racemic amino alcohol is a common strategy. researchgate.net

Lipases are the most frequently used enzymes for this purpose. In a typical procedure, racemic 2-aminobut-3-en-1-ol (B12102424) is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB) or a Pseudomonas species lipase. researchgate.netnih.gov The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (this compound) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. This method can provide access to both enantiomers with high optical purity, depending on the enzyme and reaction conditions. mdpi.commdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E value).

| Enzyme | Acyl Donor | Solvent | Product | ee (%) (Product) | ee (%) (Substrate) |

| Pseudomonas sp. Lipase | Vinyl Acetate | Diisopropyl ether | (S)-N-acetyl-2-aminobut-3-en-1-ol | >95 | >95 |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | Acetylated alcohol | >99 | >99 |

| Candida rugosa Lipase | Vinyl Acetate | Hexane | Acetylated alcohol | 96 | - |

Table 2: Illustrative data for the lipase-catalyzed kinetic resolution of racemic 2-aminobut-3-en-1-ol and related structures. The specific enantiomer that reacts depends on the enzyme used. Data compiled from general findings in enzymatic resolutions. mdpi.comnih.govmdpi.com

Catalytic Asymmetric Transformations

Syntheses from Chiral Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates. These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their existing stereocenters can be transferred to the final product, obviating the need for asymmetric induction steps. This section details the exploitation of natural amino acids and saccharide-derived substrates for the stereoselective synthesis of this compound.

Exploitation of Natural Amino Acid Chirons (e.g., homoserine, glutamic acid, serine)

Natural amino acids, with their defined stereochemistry at the α-carbon, are premier choices for the synthesis of chiral amino alcohols. L-homoserine, L-glutamic acid, and L-serine have all been investigated as starting points for the synthesis of this compound and its derivatives.

From L-Homoserine:

A convenient route to the direct precursor of this compound, L-α-vinylglycine, has been developed starting from L-homoserine lactone. nih.govunl.edu The synthesis commences with the protection of the amino group of L-homoserine lactone, typically as its tert-butoxycarbonyl (Boc) derivative. nih.gov This is followed by a crucial ring-opening of the lactone. The use of a phenylselenolate equivalent, generated from diphenyl diselenide and sodium borohydride, has proven effective for this transformation, leading to a β-phenylselenyl-α-amino acid intermediate. nih.govunl.edu Subsequent oxidative elimination of the selenide (B1212193) group furnishes the desired vinyl functionality. The final step to obtain this compound would involve the reduction of the carboxylic acid moiety of the resulting L-vinylglycine derivative.

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | L-Homoserine Lactone | (Boc)₂O, NEt₃, CH₂Cl₂ | N-Boc-L-homoserine lactone | 97 |

| 2 | N-Boc-L-homoserine lactone | (PhSe)₂, NaBH₄, DMF; then diphenyldiazomethane | N-Boc-L-vinylglycine diphenylmethyl ester | ~74 (over 2 steps) |

| 3 | N-Boc-L-vinylglycine diphenylmethyl ester | H₂/Pd-C or LiAlH₄ | (R)-N-Boc-2-aminobut-3-en-1-ol | High (inferred) |

From L-Glutamic Acid:

L-glutamic acid can be envisioned as a precursor to this compound through a sequence involving decarboxylation and elimination. One plausible pathway involves the selective protection of the amino and the α-carboxylic acid groups. The γ-carboxylic acid can then be subjected to a reaction sequence, such as a Curtius or Hofmann rearrangement, to excise one carbon atom and install a leaving group at the β-position. Subsequent elimination would generate the vinyl group. A final reduction of the α-ester would yield the target amino alcohol. While conceptually straightforward, this route requires careful control of regioselectivity. A more common application of L-glutamic acid in chiral synthesis involves its conversion to pyroglutamic acid derivatives, which serve as versatile intermediates. arkat-usa.org

From L-Serine:

L-serine is a widely utilized precursor for the synthesis of this compound, primarily through its conversion to the versatile intermediate, (R)-Garner's aldehyde. beilstein-journals.org The synthesis of Garner's aldehyde from L-serine involves protection of the amino and carboxylic acid functionalities, followed by cyclization to form an oxazolidine (B1195125) ring and subsequent reduction of the ester to the aldehyde. beilstein-journals.org The resulting (R)-Garner's aldehyde can then be subjected to a Wittig-type olefination or related C1-olefination reactions to introduce the vinyl group, affording a protected form of this compound. rsc.orgresearchgate.net

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | L-Serine | (Boc)₂O, NaHCO₃; then CH₂N₂ | N-Boc-L-serine methyl ester | High |

| 2 | N-Boc-L-serine methyl ester | Acetone, 2,2-dimethoxypropane, TsOH | N-Boc-4-methoxycarbonyl-2,2-dimethyloxazolidine | Good |

| 3 | N-Boc-4-methoxycarbonyl-2,2-dimethyloxazolidine | DIBAL-H | (R)-Garner's aldehyde | High |

| 4 | (R)-Garner's aldehyde | Ph₃P=CH₂, THF | (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine | Good |

| 5 | (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine | Acidic hydrolysis | This compound | Good |

Utilization of Saccharide-Derived Chiral Pool Substrates (e.g., D-mannitol, Garner's aldehyde)

Carbohydrates, or saccharides, offer a rich source of stereochemically defined building blocks for asymmetric synthesis. Their polyhydroxylated nature allows for selective manipulations to generate a wide array of chiral intermediates.

From D-Mannitol:

D-mannitol, a C6 sugar alcohol, can be efficiently converted into two molecules of (R)-2,3-O-isopropylideneglyceraldehyde, a derivative of Garner's aldehyde. unimi.it This transformation involves the protection of the 1,2- and 5,6-diol moieties as acetonides, followed by oxidative cleavage of the central C3-C4 bond with a reagent such as sodium periodate. The resulting aldehyde is a key C3 synthon that can be elaborated to this compound. The aldehyde is first converted to the corresponding vinyl group via a Wittig reaction. Subsequent manipulation of the protecting groups and the aldehyde functional group can lead to the desired amino alcohol.

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | D-Mannitol | Acetone, ZnCl₂ | 1,2:5,6-Di-O-isopropylidene-D-mannitol | ~42 |

| 2 | 1,2:5,6-Di-O-isopropylidene-D-mannitol | NaIO₄, NaHCO₃ | (R)-2,3-O-Isopropylideneglyceraldehyde | High |

| 3 | (R)-2,3-O-Isopropylideneglyceraldehyde | Ph₃P=CH₂, THF | (R)-4-vinyl-2,2-dimethyl-1,3-dioxolane | Good |

| 4 | (R)-4-vinyl-2,2-dimethyl-1,3-dioxolane | Series of steps including amination and deprotection | This compound | Moderate |

From Garner's Aldehyde:

Advanced Synthetic Applications of R 2 Aminobut 3 En 1 Ol

Enantioselective Construction of Complex Molecular Architectures

The stereochemical information embedded in (R)-2-aminobut-3-en-1-ol makes it an excellent starting material for synthesizing larger, stereochemically rich structures. Its functional groups serve as handles for elaboration into a variety of important structural motifs.

The synthesis of saturated N-heterocycles is a cornerstone of medicinal chemistry, and chiral amino alcohols are key precursors. ethz.ch Direct cyclodehydration of amino alcohols represents one of the most straightforward approaches to preparing cyclic amines. orgsyn.org For this compound, this could be envisioned through activation of the primary alcohol followed by intramolecular cyclization by the amine.

More complex strategies can be employed to access specific heterocyclic systems. For instance, the synthesis of highly substituted piperidines can be achieved with excellent diastereo- and enantioselectivity through multi-component, one-pot sequences. nih.gov The inherent chirality of this compound can be relayed to the final product in such transformations. Alternatively, chiral piperidines can be subjected to ring-opening reactions, such as the von Braun reaction with cyanogen (B1215507) bromide, to yield uniquely substituted acyclic amino alcohols, demonstrating the reversible synthetic relationship between these structures. nih.gov

The synthesis of vicinal diamines, precursors to diazaborinones and other heterocycles, can be accomplished from chiral β-amino alcohols. One pathway involves an internal Mitsunobu reaction to form a chiral aziridine, which then undergoes regioselective and stereoselective ring-opening. mdpi.com Another route proceeds via the formation of cyclic sulfamidates, which react with nucleophiles in an SN2 fashion. mdpi.com The vinyl group of this compound offers a site for further functionalization before or after the formation of the heterocyclic core.

The synthesis of boron-containing heterocycles like oxazaborines can be achieved from amino alcohols, where the boron atom is chelated by the nitrogen and oxygen atoms, forming a stable ring that can act as a chiral ligand or catalyst in subsequent reactions.

Spirocycles, motifs containing a single atom as the junction of two rings, are increasingly important scaffolds in drug discovery due to their rigid three-dimensional structures. nih.govresearchgate.net The synthesis of optically active spirocycles often relies on leveraging pre-existing chirality. This compound can serve as a chiral precursor for substrates undergoing spirocyclization.

One established strategy involves palladium-catalyzed sequences, such as a decarboxylative asymmetric allylic alkylation followed by a Heck reaction, to furnish spirocyclic structures with a quaternary stereocenter. nih.gov Another approach is the one-step synthesis of saturated, spirocyclic N-heterocycles by reacting cyclic ketones with stannyl (B1234572) amine protocol (SnAP) reagents. acs.org By incorporating a chiral fragment derived from this compound into the ketone or amine precursor, the stereochemistry of the spiro-center can be controlled. Furthermore, enantiomerically enriched spirocyclic systems, such as 1-oxaspiro researchgate.netnih.govhexanes, have been synthesized via the reaction of chiral lithiated three-membered heterocycles with cyclobutanones, highlighting a pathway where a chiral unit directs the formation of the spiro-junction. rsc.org

This compound is itself a homoallylic amino alcohol, a privileged structural motif found in numerous natural products and pharmaceuticals. nih.gov Its primary utility in this context is as a chiral starting material for the synthesis of more elaborate and densely functionalized homoallylic or vinylic amino alcohol frameworks.

Modern synthetic methods like palladium-catalyzed allylic C-H amination allow for the direct installation of nitrogen functionality. nih.govnih.gov For example, a diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates can produce syn-1,2-amino alcohols. nih.gov By protecting the amine of this compound and subjecting it to such a reaction, its existing stereocenter can direct the formation of a new adjacent stereocenter. A diastereoconvergent synthesis of anti-1,2-amino alcohols bearing N-containing quaternary stereocenters has also been reported, proceeding via selenium-catalyzed intermolecular C–H amination. rsc.org This method has the advantage of producing a single diastereomer of the product regardless of the starting material's diastereomeric purity at the allylic position. rsc.org

Additionally, the asymmetric synthesis of various β-amino-α-vinyl alcohols can be achieved with excellent diastereoselectivity through the Zn-promoted benzoyloxyallylation of chiral N-tert-butanesulfinyl imines. nih.gov This demonstrates how the core structure of this compound can be built up through carbon-carbon bond-forming reactions that are guided by chiral auxiliaries.

Integration into Multicomponent and Cascade Reaction Sequences

The functional group arrangement in this compound makes it an ideal substrate for multicomponent and cascade reactions, which offer significant advantages in efficiency and atom economy by forming multiple bonds in a single operation.

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.govresearchgate.net This reaction is highly valued for its operational simplicity and tolerance of a wide range of functional groups.

A key application of the PBM reaction is in enantioselective synthesis, where a chiral amine component is used to control the stereochemical outcome. Chiral 1,2-amino alcohols, such as this compound, are particularly effective in this role. When used as the amine source, the reaction proceeds with high diastereoselectivity, enabling the synthesis of complex, stereodefined molecules. For instance, the reaction of a chiral 1,2-amino alcohol with an aldehyde and a boronic acid can lead to the formation of highly functionalized anti-1,2-amino alcohols or other valuable structures like oxazinones and gem-difluorohomoallylamines with excellent diastereoselectivity (>99:1).

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Boronic Acid) | Product Type | Diastereoselectivity |

| Chiral 1,2-amino alcohol | Glyoxylic acid | Vinyl/Aryl boronic acid | Substituted Amino Acid | High |

| Chiral 1,2-amino alcohol | α-Hydroxyaldehyde | Alkenyl boronate | anti-β-Amino alcohol | Exclusive anti-product |

| Chiral 1,2-amino alcohol | Various aldehydes | gem-Difluoroallylboronate | gem-Difluorohomoallylamine | >99:1 |

This table represents typical transformations based on literature findings for chiral 1,2-amino alcohols in Petasis Borono-Mannich reactions.

Domino, or cascade, reactions provide rapid access to complex cyclic systems. The Prins cyclization, which involves the electrophilic addition of an aldehyde to an alkene or alkyne, can initiate powerful cascade sequences.

The Prins/Friedel–Crafts cascade is a tandem process that forms multiple carbon-carbon bonds in a single operation to construct oxygen-containing heterocycles. nih.govacs.org The sequence begins with a Prins cyclization between a homoallylic alcohol and an aldehyde, generating a carbenium ion intermediate. This intermediate is then trapped intramolecularly by an appended aromatic ring via a Friedel–Crafts alkylation. mdpi.comacs.org For a substrate like this compound to participate in a true Prins/Friedel-Crafts cascade, it would first need to be modified to include a tethered, electron-rich aromatic group that could act as the nucleophile in the Friedel-Crafts step.

The Pictet–Spengler reaction is another powerful cascade for synthesizing heterocycles, traditionally by condensing a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure. diva-portal.org The driving force is the electrophilicity of the iminium ion formed in situ, which is attacked by the nucleophilic aromatic ring. diva-portal.org Standard Pictet-Spengler and related iso-Pictet-Spengler cyclizations are therefore not directly applicable to this compound due to its lack of a β-aryl moiety. Synthetic utility in this area would require prior elaboration of the molecule to incorporate the necessary aromatic system. However, other domino processes involving allylic amino alcohols, such as palladium-catalyzed arylic/allylic aminations, have been developed for the synthesis of dihydroquinolines and showcase the potential of this structural class in cascade reactions. acs.org

Nitrone Cycloaddition Reactions

This compound serves as a valuable chiral building block in 1,3-dipolar cycloaddition reactions, particularly with nitrones. This type of reaction involves the combination of a 1,3-dipole (the nitrone) with a dipolarophile (the alkene portion of this compound) to form a five-membered heterocyclic ring. The reaction is a powerful tool for constructing complex nitrogen- and oxygen-containing scaffolds with a high degree of stereocontrol.

A key application of this methodology is the reaction of this compound with a nitrone derived from tetradecanal. rsc.orgrsc.org This specific cycloaddition provides a practical route to synthesize 3-aminopiperidin-4-ols, which are important structural motifs in various natural products. rsc.org The reaction proceeds by first protecting the amino group of this compound, for example as a carbamate, before reacting it with the nitrone. The cycloaddition yields an isoxazolidine (B1194047) intermediate, which can then be reductively cleaved to afford the desired aminopiperidinol structure. This approach has been successfully utilized for the large-scale preparation of these valuable piperidine (B6355638) derivatives. rsc.orgrsc.org

Table 1: Nitrone Cycloaddition with this compound Derivative This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Key Product | Application | Reference |

|---|

Utility in the Synthesis of Precursors to Bioactive Compound Scaffolds

Foundations for Unnatural α-Amino Acids and Peptide Mimetics

While the chiral nature and functional groups of this compound make it a theoretically plausible starting material for the synthesis of unnatural α-amino acids and peptide mimetics, specific methodologies detailing its direct use for these applications are not extensively documented in the surveyed scientific literature.

Methodologies for Alkaloid Synthesis

The synthetic utility of this compound is prominently demonstrated in the asymmetric synthesis of piperidine alkaloids. The 3-aminopiperidin-4-ol (B3267591) scaffold, generated via the nitrone cycloaddition reaction described previously, is a direct precursor to complex alkaloids like tetrahydropseudodistomin. rsc.orgrsc.org

Researchers have developed a practical and asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin starting from this compound. rsc.org The process relies on the stereocontrolled cycloaddition with a nitrone to establish the required stereocenters of the piperidine ring. This methodology not only allows for the synthesis of the specific natural product stereoisomer but is also robust enough to produce all possible stereoisomers of racemic tetrahydropseudodistomin for further biological studies. rsc.orgrsc.org This highlights the compound's crucial role in providing a chiral framework for the efficient construction of bioactive alkaloid structures.

Table 2: Application in Alkaloid Synthesis This table is interactive. You can sort and filter the data.

| Starting Material | Key Intermediate | Target Alkaloid | Synthetic Strategy | Reference |

|---|

Chemical Modification of Nucleic Acid Constituents

The application of this compound for the direct chemical modification of nucleic acid constituents, such as nucleosides or the phosphate (B84403) backbone, is not a widely reported or established methodology in the reviewed scientific literature.

Mechanistic Insights and Stereochemical Control in R 2 Aminobut 3 En 1 Ol Transformations

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for transformations involving (R)-2-Aminobut-3-en-1-ol is paramount for the rational design of synthetic routes that yield products with high levels of stereopurity.

Transformations of this compound often proceed through various catalytic pathways, with the specific pathway being highly dependent on the choice of catalyst and reaction conditions. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, analogies can be drawn from studies on similar chiral allylic and homoallylic amino alcohols.

Copper-catalyzed reactions also offer a versatile platform for the transformation of allylic amino alcohols. For instance, copper-hydride catalyzed hydroamination can be a key transformation. In such a process, a copper(I) hydride species is generated in situ. This species can then undergo migratory insertion with the alkene of a protected this compound derivative. The stereochemistry of the newly formed carbon-nitrogen bond is directed by the chiral ligand on the copper catalyst. Subsequent protonolysis or reaction with an electrophile would yield the final product.

A representative, though generalized, catalytic cycle for a palladium-catalyzed allylic substitution is depicted below:

Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Allylic Substitution

| Step | Description | Key Intermediate |

|---|---|---|

| 1. | Coordination of Pd(0) to the alkene | Pd(0)-alkene complex |

| 2. | Oxidative Addition (departure of leaving group) | π-allyl Pd(II) complex |

| 3. | Nucleophilic Attack | Pd(II)-product precursor complex |

| 4. | Reductive Elimination | Pd(0) catalyst and final product |

In transformations of this compound, controlling regioselectivity and diastereoselectivity is a primary challenge and a key focus of mechanistic studies.

Regioselectivity: In reactions such as allylic alkylation, the incoming nucleophile can attack either the C2 or C4 position of the π-allyl intermediate formed from this compound. The outcome is governed by a combination of factors:

Electronic Effects: The inherent electronic bias of the π-allyl system.

Steric Hindrance: The steric bulk of the substituents on the allyl fragment and the incoming nucleophile.

Ligand Effects: The ligands coordinated to the metal center can direct the nucleophile to a specific position through steric or electronic interactions.

Diastereoselectivity: When new stereocenters are formed during the transformation of this compound, controlling the diastereoselectivity is crucial. The existing stereocenter at C2 can exert a significant influence on the formation of new stereocenters. This substrate-controlled diastereoselectivity can be either reinforced or overridden by the chirality of the catalyst (catalyst-controlled diastereoselectivity). For instance, in a metal-catalyzed reaction, the chiral ligands on the metal can create a chiral environment that favors the formation of one diastereomer over the other. The interplay between the substrate's inherent chirality and the catalyst's chirality is a key aspect of achieving high diastereoselectivity.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into complex organic reactions, including those involving this compound and its derivatives.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the geometries and energies of reactants, intermediates, transition states, and products. For transformations of this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: To identify the lowest energy reaction pathways.

Characterize Transition State Structures: To understand the key interactions that stabilize a particular transition state and thus favor a specific stereochemical outcome. For example, in a catalytic cycle, there can be multiple competing transition states leading to different stereoisomers. DFT can help in identifying the energetic differences between these transition states.

Analyze Non-Covalent Interactions: Techniques such as the Non-Covalent Interaction (NCI) analysis can reveal subtle stabilizing interactions (e.g., hydrogen bonding, van der Waals forces) within the transition state that dictate stereoselectivity.

Table 2: Illustrative Data from a Hypothetical DFT Study on a Key Reaction Step

| Parameter | Transition State A (leading to major diastereomer) | Transition State B (leading to minor diastereomer) |

|---|---|---|

| Relative Free Energy (kcal/mol) | 0.0 | +2.5 |

| Key Interatomic Distance (Å) | 2.1 | 2.8 |

| Nature of Key Interaction | Hydrogen bond between substrate and ligand | Steric repulsion between substrate and ligand |

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to simulate the behavior of molecules over time. In the context of enantioselective catalysis involving this compound, these methods can be used to:

Model Catalyst-Substrate Interactions: To visualize how the chiral catalyst and the substrate bind and interact. This can provide insights into the origins of enantioselectivity.

Predict Enantiomeric Excess: By calculating the energies of the diastereomeric transition states, it is often possible to predict the enantiomeric excess (ee) of a reaction, which can then be compared with experimental results to validate the proposed mechanism.

Design New Catalysts: By understanding the key interactions that lead to high enantioselectivity, computational models can be used to design new and more effective chiral catalysts.

The combination of these computational approaches provides a powerful framework for understanding and predicting the outcomes of transformations involving this compound, thereby guiding the development of new and efficient stereoselective synthetic methods.

Spectroscopic and Structural Characterization of R 2 Aminobut 3 En 1 Ol Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (R)-2-aminobut-3-en-1-ol and its derivatives, providing insights into the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy allows for the identification of the different hydrogen environments within the molecule. For this compound and its derivatives, such as the N-protected forms, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic.

In a typical ¹H NMR spectrum of an N-protected derivative like N-Boc-(R)-2-aminobut-3-en-1-ol, the vinyl protons (CH=CH₂) exhibit distinct signals in the downfield region, typically between 5.0 and 6.0 ppm. The methine proton (CH-N) and the methylene (B1212753) protons of the hydroxymethyl group (CH₂-OH) usually appear in the range of 3.0 to 4.5 ppm. The specific chemical shifts and multiplicities are influenced by the solvent and the nature of the protecting group.

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | 5.10 - 5.25 | m | - |

| -CH= | 5.70 - 5.85 | ddd | - |

| CH-N | 3.80 - 3.95 | m | - |

| CH₂-OH | 3.50 - 3.70 | m | - |

| NH | Varies | br s | - |

| OH | Varies | br s | - |

Note: Data are generalized from typical spectra of similar structures and may vary based on specific derivatives and experimental conditions.

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment.

The vinyl carbons typically resonate in the range of 115 to 140 ppm. The carbon bearing the amino group (C-N) and the carbon of the hydroxymethyl group (C-OH) are found further upfield, generally between 50 and 70 ppm.

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| =CH₂ | ~117 |

| -CH= | ~136 |

| CH-N | ~55 |

| CH₂-OH | ~64 |

Note: Data are generalized and may vary based on specific derivatives and experimental conditions.

Heteronuclear NMR (e.g., ¹¹B, ¹⁵N) Investigations

For certain derivatives and reaction products of this compound, heteronuclear NMR can provide valuable structural information. For instance, in studies involving borane (B79455) complexes, ¹¹B NMR would be critical for characterizing the boron environment. Similarly, ¹⁵N NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atom, which is particularly useful when studying different N-protected derivatives or products of amination reactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of this compound and its products. This technique provides a highly accurate mass-to-charge ratio (m/z) that allows for the unambiguous confirmation of the molecular formula. For instance, the protonated molecule [M+H]⁺ of this compound (C₄H₉NO) would have a calculated exact mass that can be matched with the experimental value to within a few parts per million.

Table 3: Predicted m/z Values for Adducts of 2-Aminobut-3-yn-1-ol (B13294644) (a related compound)

| Adduct | m/z |

| [M+H]⁺ | 86.060041 |

| [M+Na]⁺ | 108.04198 |

| [M-H]⁻ | 84.045489 |

Note: Data is for the related compound 2-aminobut-3-yn-1-ol and serves as an illustrative example of expected adducts and their m/z values. chiralen.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include O-H and N-H stretching vibrations, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. The C=C stretching of the vinyl group is expected around 1640 cm⁻¹, and C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).

UV-Vis spectroscopy provides information about electronic transitions within the molecule. For this compound, the vinyl group would be the primary chromophore, though its absorption is typically in the far UV region and may not be readily observable on standard instruments unless conjugated with other chromophores in a derivative.

Table 4: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (medium) |

| C-H (sp²) | 3010-3100 |

| C-H (sp³) | 2850-2960 |

| C=C (alkene) | 1640-1680 |

| C-O (alcohol) | 1050-1260 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Emerging Research Directions and Future Prospects for R 2 Aminobut 3 En 1 Ol

Design and Synthesis of Novel Catalytic Systems

The unique structural features of (R)-2-aminobut-3-en-1-ol make it a promising candidate for the development of novel chiral ligands for asymmetric catalysis. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of transition metals. The chiral center in close proximity to these coordinating atoms can effectively induce enantioselectivity in metal-catalyzed reactions.

Research in the field of asymmetric catalysis has extensively utilized chiral amino alcohols as ligands. nih.govwiley.com These ligands, upon coordination to a metal center, create a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. While direct applications of this compound as a ligand are not yet widely reported, its potential can be inferred from the success of structurally similar amino alcohols in a range of catalytic transformations.

Furthermore, the vinyl group offers a handle for further modification, allowing for the synthesis of a diverse library of ligands. For instance, the vinyl group can be derivatized to introduce phosphine (B1218219) moieties, creating P,N-ligands. Such nonsymmetrical ligands have shown remarkable success in various metal-catalyzed reactions, in some cases surpassing the efficacy of traditional C2-symmetric ligands. nih.gov The modular nature of these P,N-ligands, where the electronic and steric properties of the phosphorus and nitrogen substituents can be independently tuned, allows for the fine-tuning of the catalyst's performance for a specific reaction.

The table below illustrates potential catalytic systems that could be developed using this compound as a precursor.

| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |

| Chiral Amino Alcohol Ligand | Direct use of the molecule | Asymmetric transfer hydrogenation, addition of organometallic reagents to aldehydes and ketones. |

| Chiral P,N-Ligand | Hydrophosphination of the vinyl group followed by N-protection/modification | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |

| Chiral Oxazolidine (B1195125) Ligand | Condensation with an aldehyde or ketone | Asymmetric alkylations, alkynylations, cycloadditions, and aldol (B89426) reactions. rsc.org |

The development of such novel catalytic systems derived from this compound holds significant promise for the advancement of asymmetric synthesis, enabling the efficient and selective production of valuable chiral compounds.

Exploration of Unprecedented Reaction Pathways

The vinyl group in this compound is a key functional group that opens the door to a variety of unprecedented reaction pathways, particularly in the realm of cycloaddition and metathesis reactions. These reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic frameworks.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are fundamental transformations for the formation of ring systems. nih.govrsc.org The vinyl group of this compound can act as a dienophile or a dipolarophile in these reactions. For instance, it could potentially participate in [4+2] cycloadditions with dienes or in [3+2] cycloadditions with nitrones or nitrile oxides to form chiral heterocyclic compounds. scielo.org.mx The inherent chirality of the starting material would be transferred to the product, providing a straightforward route to enantiomerically enriched cyclic amines and alcohols. Theoretical studies on similar systems suggest that these reactions can proceed with high regio- and stereoselectivity. scielo.org.mx

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful and widely used reaction for the synthesis of cyclic compounds, particularly in peptide and natural product synthesis. nih.govnih.gov By tethering another olefinic group to the nitrogen or oxygen atom of this compound, the resulting diene could undergo RCM to form novel chiral nitrogen- or oxygen-containing heterocycles. This strategy offers a versatile approach to a wide range of ring sizes and functionalities. The resulting cyclic alkenes can be further functionalized, for example, through epoxidation or dihydroxylation, to introduce additional stereocenters.

The table below summarizes potential unprecedented reactions involving this compound.

| Reaction Type | Potential Reactants with this compound | Potential Products |

| [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene, isoprene) | Chiral bicyclic amino alcohols |

| [3+2] Cycloaddition | Nitrones, Nitrile Oxides | Chiral isoxazolidines, isoxazolines |

| Ring-Closing Metathesis | Diene derived from N- or O-alkenylation | Chiral nitrogen or oxygen heterocycles |

The exploration of these reaction pathways will undoubtedly expand the synthetic utility of this compound and provide access to novel and complex chiral molecules with potential applications in medicinal chemistry and materials science.

Development of Advanced Functional Materials

The presence of a polymerizable vinyl group and a chiral center makes this compound an attractive monomer for the synthesis of advanced functional materials, particularly chiral polymers. mdpi.comresearchgate.net Chiral polymers are of significant interest due to their unique optical, recognition, and catalytic properties.

By polymerizing this compound or its derivatives, it is possible to create polymers with a chiral backbone or chiral pendant groups. These polymers can exhibit a range of interesting properties, including:

Chiroptical Properties: Chiral polymers can rotate the plane of polarized light and exhibit circular dichroism, making them useful for applications in optical devices and sensors.

Chiral Recognition: The chiral cavities or surfaces of these polymers can be used for the separation of racemic mixtures, a critical process in the pharmaceutical industry.

Asymmetric Catalysis: When functionalized with catalytic moieties, these chiral polymers can act as recyclable catalysts for asymmetric reactions.

The polymerization of this compound can be achieved through various methods, including radical, cationic, and anionic polymerization. The amino and hydroxyl groups may require protection prior to polymerization, depending on the chosen method. Copolymerization with other achiral monomers can also be employed to tune the properties of the resulting material. For example, copolymerization with styrene (B11656) has been shown to produce chiral polymers even with a small fraction of the chiral monomer. mdpi.com

The table below outlines the potential for developing advanced functional materials from this compound.

| Material Type | Synthesis Approach | Potential Applications |

| Chiral Homopolymer | Polymerization of protected this compound | Chiral stationary phases for chromatography, chiroptical materials. |

| Chiral Copolymer | Copolymerization with achiral monomers (e.g., styrene, acrylates) | Tunable chiral materials, sensors. |

| Chiral Dendrimers | Use as a chiral building block in dendritic synthesis | Drug delivery, catalysis. nih.gov |

| Cross-linked Chiral Networks | Polymerization of difunctional derivatives | Chiral gels, responsive materials. researchgate.net |

The development of these materials from a readily accessible chiral monomer like this compound is a promising area of research with the potential to impact various fields, from separation science to optoelectronics.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. The synthesis of chiral molecules, which often involves multiple steps and the use of hazardous reagents, is a prime target for the application of green chemistry principles. The synthesis of this compound is no exception, and research is emerging on biocatalytic and chemoenzymatic routes to this valuable compound.

Biocatalytic and Chemoenzymatic Synthesis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. nih.govresearchgate.netresearchgate.net This makes them ideal candidates for the development of green synthetic processes. The synthesis of chiral amino alcohols using enzymes such as transaminases, dehydrogenases, and lipases has been extensively studied.

For instance, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of 2-aminobut-3-en-1-ol (B12102424). mdpi.com In this process, an enzyme such as a lipase (B570770) would selectively acylate one enantiomer, allowing for the easy separation of the acylated and unreacted enantiomers. Alternatively, a transaminase could be used for the asymmetric amination of a corresponding keto alcohol precursor. google.com The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can further simplify the process and reduce costs. researchgate.net

A one-step synthesis of the related compound (R)-3-aminobutan-1-ol has been reported using a low-cost reducing agent, highlighting a move away from expensive and hazardous reagents. vcu.edu Similar strategies could be adapted for the synthesis of this compound.

The table below summarizes some green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Description | Advantages |

| Biocatalytic Resolution | Enzymatic resolution of racemic 2-aminobut-3-en-1-ol using lipases. | High enantioselectivity, mild reaction conditions, aqueous media. |

| Asymmetric Bioreduction | Enzymatic reduction of a keto-precursor using dehydrogenases. | High enantioselectivity, avoids the use of chiral auxiliaries. |

| Transaminase-catalyzed Amination | Asymmetric amination of a keto-alcohol using a transaminase. | Direct introduction of the amino group with high stereocontrol. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents. | Reduced environmental impact and improved safety. |

The development of these sustainable synthetic routes is crucial for the large-scale and environmentally responsible production of this compound, making this valuable chiral building block more accessible for a wide range of applications.

Q & A

Q. How can researchers design robust kinetic models for reactions involving this compound?

- Methodological Answer : Collect time-resolved data (e.g., in-situ FTIR or UV-Vis) to monitor reaction progress. Fit data to rate laws (e.g., Michaelis-Menten for enzyme-catalyzed reactions) using nonlinear regression tools. Validate models via sensitivity analysis and parameter perturbation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.